molecular formula C6H5N5O4 B1334281 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- CAS No. 93703-23-2

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-

Cat. No. B1334281
CAS RN: 93703-23-2
M. Wt: 211.14 g/mol
InChI Key: CUKVQGUXYGJJJX-UHFFFAOYSA-N
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Description

The compound "1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-" is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines, including the mentioned derivative, are key components of cellular energy systems (ATP, GTP), signal transduction (cAMP, cGMP), and building blocks of DNA and RNA. The specific compound is not directly mentioned in the provided papers, but the papers discuss various derivatives of purine and their synthesis, which can provide insights into the chemistry of purines in general.

Synthesis Analysis

The synthesis of purine derivatives often involves the formation of metal complexes, as seen in the study of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with other ligands . Another approach includes the intramolecular alkylation of 9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . Additionally, the use of thietanyl protecting groups has been described for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones .

Molecular Structure Analysis

The molecular structure of purine derivatives can be quite complex. For instance, the crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine has been determined to be monoclinic with specific cell dimensions and crystallizes in the N(9)-H tautomer form . The quantitative analysis of intermolecular interactions in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has revealed an anisotropic distribution of interaction energies, which is crucial for understanding the stability and reactivity of these molecules .

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions. For example, the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones involves reactions of 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes . The synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives has been achieved, showcasing the versatility of purine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The metal complexes of purine derivatives have been characterized using UV-Visible and infrared spectroscopy, elemental analyses, magnetic susceptibility, and conductivity measurements . These properties are essential for understanding the behavior of these compounds in various environments and potential applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Purinediones : 1H-Purine-2,6-dione derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic chemistry. For instance, a study outlined the synthesis of new [c,d]-fused purinediones starting from related chemical precursors (Šimo, Rybár, & Alföldi, 1995).

  • Modifications and Derivatives : Research has explored the methylation and reduction of various purine derivatives, providing insights into their structural and chemical properties. This includes studies on the stereochemistry of 1H-purine-2,6-dione derivatives (Armarego & Reece, 1976).

  • Development of Novel Compounds : The creation of new compounds like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the compound's potential in developing new chemical entities (Šimo, Rybár, & Alföldi, 1998).

Molecular Complex Formation

  • Molecular Complexes : Research has shown the ability of 1H-purine-2,6-dione derivatives to form molecular complexes, such as the complex between theophylline and p-nitroaniline, showcasing the compound's potential in molecular interaction studies (Zaitu, Miwa, & Taga, 1995).

Protective Group Chemistry

  • Thietanyl Protection in Synthesis : The use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones highlights the importance of protective groups in organic synthesis and the versatility of 1H-purine-2,6-dione derivatives in such contexts (Khaliullin & Shabalina, 2020).

Pharmaceutical Relevance

  • Study of Interactions in Polymorphs : The compound has been studied for its interactions in pharmaceutically relevant polymorphs of methylxanthines, providing valuable insights into its potential pharmaceutical applications (Latosinska et al., 2014).

  • Purine and Pyrimidine Derivatives Studies : The isolation of new purine derivatives from natural sources like the South China Sea gorgonian Subergorgia suberosa indicates the biological and pharmaceutical potential of these compounds (Qi et al., 2008).

Safety And Hazards

Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver .

properties

IUPAC Name

3-methyl-8-nitro-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O4/c1-10-3-2(4(12)9-6(10)13)7-5(8-3)11(14)15/h1H3,(H,7,8)(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKVQGUXYGJJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395948
Record name 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-

CAS RN

93703-23-2
Record name 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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